molecular formula C22H32N2O7 B1411869 (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 232278-49-8

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B1411869
CAS No.: 232278-49-8
M. Wt: 436.5 g/mol
InChI Key: ZWGBFLJEPBJLOD-IRXDYDNUSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, an amino group, a tert-butoxy group, and a carboxylic acid group . These functional groups suggest that this compound could be involved in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of functional groups, followed by various coupling reactions. For example, the benzyloxy carbonyl group could be introduced using a benzyl chloroformate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple chiral centers. This could potentially lead to a variety of stereoisomers, each with its own unique set of properties .


Chemical Reactions Analysis

The presence of the amino and carboxylic acid groups suggests that this compound could participate in amide bond formation reactions. Additionally, the benzyloxy carbonyl group could potentially be involved in a variety of other reactions, such as esterification or amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in water .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : The compound and its derivatives have been synthesized for various purposes. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative were synthesized from a similar compound, showing the versatility of these compounds in synthetic chemistry (Adamczyk & Reddy, 2001).
  • Peptide Modification : In peptide chemistry, the compound has been used for C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its utility in modifying peptide backbones (Matt & Seebach, 1998).

Biological and Medicinal Research

  • Potential Anti-Diabetic Agent : A succinamic acid derivative of this compound was proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus, highlighting its potential medicinal applications (Khurana, Sharma, Bhagat, & Sharma, 2018).

Chemical and Physical Properties Study

Advanced Synthesis Techniques

  • Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, showing the compound's role in advanced synthesis techniques (Koseki, Yamada, & Usuki, 2011).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O7/c1-14(2)11-16(24-21(29)30-13-15-9-7-6-8-10-15)19(26)23-17(20(27)28)12-18(25)31-22(3,4)5/h6-10,14,16-17H,11-13H2,1-5H3,(H,23,26)(H,24,29)(H,27,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBFLJEPBJLOD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid
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(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid
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(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid
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(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid

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